molecular formula C14H12O3 B1678072 Oxybenzone CAS No. 131-57-7

Oxybenzone

Cat. No.: B1678072
CAS No.: 131-57-7
M. Wt: 228.24 g/mol
InChI Key: DXGLGDHPHMLXJC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Oxybenzone, also known as benzophenone-3 or BP-3, is an organic compound that belongs to the class of aromatic ketones known as benzophenones . It primarily targets ultraviolet (UV) light, absorbing it to prevent damage to the skin cells .

Mode of Action

This compound is a conjugated molecule that absorbs light at lower energies than many aromatic molecules . The hydroxyl group in this compound is hydrogen bonded to the ketone, contributing to its light-absorption properties . This interaction allows this compound to absorb UV rays, thereby preventing potential damage from sunlight exposure .

Biochemical Pathways

The production spectra for the photofragments from protonated this compound fall into two distinct categories, which are discussed in the context of different excited state decay pathways . For deprotonated this compound, the major photofragments observed are associated with the ejection of methane and the methyl free radical . These biochemical pathways provide insight into the vulnerable cellular processes affected by this compound .

Pharmacokinetics

This compound is systemically absorbed, which supports the need for additional studies to determine the clinical significance of these findings . Due to high variability during clinical pharmacokinetic (PK) evaluation, the prediction of in vivo exposure from in vitro absorption testing of topical semisolid and liquid dermal products has historically proven difficult .

Result of Action

The result of this compound’s action is the prevention of potential damage from sunlight exposure . It has been found to bioaccumulate in marine animals such as fish and mussels, potentially acting as an endocrine disruptor . In plants, exposure to this compound has been associated with decreased photosynthesis, inhibited seed germination, and impaired plant growth .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, this compound transforms from a UV-blocking agent into one that damages cells when exposed to light . Additionally, concerns have been raised regarding the environmental effects of commonly used organic UV filters, including this compound .

Biochemical Analysis

Biochemical Properties

Oxybenzone interacts with various proteins and enzymes, causing changes in the regulation of proteins involved in xenobiotic export, detoxification, oxidative stress response, motility, and fatty acid, iron, and amino acid metabolisms .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It influences cell function by interacting with different cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . In rats and humans, this compound can be metabolized to metabolites such as 2,4-dihydroxybenzophenone or benzophenone-1 (BP-1) and 2,2′,4,4′-tetrahydroxybenzophenone or benzophenone-2 (BP-2) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

It is known that this compound can interact with various cellular compartments and organelles, but the specifics of these interactions are still being studied .

Preparation Methods

Properties

IUPAC Name

(2-hydroxy-4-methoxyphenyl)-phenylmethanone
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InChI

InChI=1S/C14H12O3/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3
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InChI Key

DXGLGDHPHMLXJC-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
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Molecular Formula

C14H12O3
Record name 2-HYDROXY-4-METHOXYBENZOPHENONE
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DSSTOX Substance ID

DTXSID3022405
Record name 2-Hydroxy-4-methoxybenzophenone
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Molecular Weight

228.24 g/mol
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Physical Description

2-hydroxy-4-methoxybenzophenone appears as white to off-white or light yellow powder. (NTP, 1992), Dry Powder; Liquid, Colorless solid; [Hawley] Pale yellow powder; [MSDSonline], Solid
Record name 2-HYDROXY-4-METHOXYBENZOPHENONE
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Record name Methanone, (2-hydroxy-4-methoxyphenyl)phenyl-
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Boiling Point

302 to 320 °F at 5 mmHg (NTP, 1992)
Record name 2-HYDROXY-4-METHOXYBENZOPHENONE
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Flash Point

100 °C (212 °F) - closed cup
Record name 2-Hydroxy-4-methoxybenzophenone
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 3.7 mg/L at 25 °C, Readily soluble in most organic solvents; freely soluble in alcohol and toluene; practically insoluble in water, Soluble in carbon tetrachloride, Solubility in various solvents (in percent): ethanol, 6%; acetone, >20%; chloroform, >20%; glycerin,<0.01%; isopropyl stearate, 9%; olive oil, 9%; peanut oil, 9%, 1.28e-01 g/L
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Density

1.32 at 25 °C
Record name 2-Hydroxy-4-methoxybenzophenone
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Vapor Pressure

0.00000142 [mmHg]
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Mechanism of Action

Oxybenzone absorbs UV-A ultraviolet rays, preventing them from reaching the skin., Hirschsprung's disease (HSCR) is neonatal intestinal abnormality which derived from the failure of enteric neural crest cells migration to hindgut during embryogenesis from 5 to 12 weeks. Currently, the knowledge of environmental factors contributing to HSCR is still scarce. Benzophenone-3 (BP-3) is one of the most widely used UV filters, and has weak estrogen and strong anti-androgenic effects. In order to examine the effect of maternal BP-3 exposure on development of offspring and explore the potential mechanism, we conducted case and control study and in vitro study. In this work, BP-3 concentrations in maternal urine was detected by ultra-high performance liquid chromatography. Besides, we investigated the cytotoxicity and receptor tyrosine kinase (RET) expression in cells exposed to BP-3. The results showed that maternal BP-3 exposure was associated with offspring's HSCR in the population as well as inhibited migration of 293T and SH-SY5Y cells. What's more, we discovered dose-response relationship between RET expression and BP-3 exposure dose, and miR-218 and some other genes involved in SLIT2/ROBO1-miR-218-RET/PLAG1 pathway were also related to BP-3 exposure. Therefore, we deduced that BP-3 influenced cell migration via SLIT2/ROBO1-miR-218-RET/PLAG1 pathway. Our study firstly revealed the relationship between maternal BP-3 exposure and HSCR as well as its potential mechanism., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/, Radiation is absorbed by chemical sunscreens when the electron energy level of the drug is raised from its ground state to a higher energy level or excited state. Chromophore groups (C=C, C=O, O-N=O) with loosely held electrons are easily excited by radiation. Compounds which have several chromophore groups in optimal positions have high absorbance over a broad range of wavelengths. Chemical sunscreens are usually agents that absorb not less than 85% of UVB radiation (thus preventing burning) but may permit transmission of UVA radiation (thus allowing tanning). Some sunscreens may absorb wavelengths over a range that is slightly wider or narrower than that of UVB. All PABA derivatives absorb wavelengths of approximately 290-320 nm, benzophenone derivatives absorb wavelengths of approximately 250-360 nm, cinnamic acid derivatives absorb wavelengths of 280-320 nm, and salicylate derivatives and other miscellaneous chemical sunscreens absorb wavelengths of about 270-320 nm., The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens. /Sunscreens/
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Impurities

Impurities/accompanying contaminants: Organic solvents: < 0.01% Xylene; Polycyclic aromatic hydrocarbons: < 10 ppb (total); Benzo(a)-pyrene: < 1 ppb; Heavy metals: < 10 ppm.
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Color/Form

Colorless crystals, Crystals from isopropanol, White yellowish, cream colored powder, Pale yellow powder

CAS No.

131-57-7
Record name 2-HYDROXY-4-METHOXYBENZOPHENONE
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Melting Point

151 °F (NTP, 1992), 65.5 °C
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Synthesis routes and methods I

Procedure details

2-hydroxy-4-octoxybenzopnenone; 2,4-dihydroxybenzophenone; 2-(2'-hydroxy-3'-t-butyl-5'-methylphenyl)-5-chlorobenzotriazole; 2-(2'-hydroxy-3',5'-di-t-butyl-phenyl)-5-chlorobenzotriazole; 2-(2'-hydroxy-5'-methylphenyl)benzotriazole; 2-(2'-hydroxy-3',5'-di-t-amylphenyl) benzotriazole; phenyl salicylate; 2,4-di-t-butylphenyl-3,5-di-t-butyl-4-hydroxybenzoate.
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Name
2,4-di-t-butylphenyl-3,5-di-t-butyl-4-hydroxybenzoate
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Synthesis routes and methods II

Procedure details

The above prepared (2,4-dihydroxy-phenyl)-phenyl-methanone (0.775 g, 3.62 mmol) was dissolved in 15 mL of acetonitrile and treated successively at 0° C. with Cs2CO3 (1.297 g, 1.1 eq.) and iodomethane (0.242 mL, 1.08 eq.), and the mixture was then stirred over night at ambient temperature. Pouring onto crashed ice/NH4Cl, twofold extraction with AcOEt, washing with water, drying over sodium sulfate, and evaporation of the solvents, followed by flash chromatography (SiO2, heptane/AcOEt=9/1), delivered 0.681 g of the title compound as off-white oil.
Quantity
0.775 g
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reactant
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Name
Cs2CO3
Quantity
1.297 g
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reactant
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0.242 mL
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reactant
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15 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

214 g ( =1.0 mole) of 2,4-dihydroxybenzophenone were added to a mixture of 500 ml of 2 N sodium hydroxide solution and 150 ml of water at room temperature and stirring was carried out until everything had dissolved (20 minutes). Thereafter, 31.6 ml (=0.33 mole) of dimethyl sulfate were added and stirring was continued for 0.5 hour, after which a further 31.6 ml (=0.33 mole) of dimethyl sulfate were added while stirring. After 0.5 hour, a further 31.6 ml (=0.33 mole) of dimethyl sulfate were added while stirring and, after 0.5 hour, 50 ml of 2 N sodium hydroxide solution and 9.5 ml of dimethyl sulfate were added. The mixture was stirred for 1 hour at room temperature, 30 ml of concentrated ammonia solution were added and stirring was then continued for a further 0.5 hour. The precipitate which had separated out was filtered off under suction and washed with a little water to give 349 g (202.4 g of dry product=89% of theory) of moist 2-hydroxy-4-methoxybenzophenone, which contains 1.07% of 2,4-dimethoxybenzophenone. The moist filtration residue was recrystallized from 1,170 ml of methanol with the addition of 5 g of active carbon. After filtration under suction and drying under reduced pressure from a water pump at 50° C., 171 g (=75% of theory) of pure 2-hydroxy-4-methoxybenzophenone of melting point 62°-63° C. were obtained. According to gas chromatography, the product did not contain any dimethoxy derivative.
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214 g
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500 mL
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150 mL
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31.6 mL
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31.6 mL
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31.6 mL
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50 mL
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9.5 mL
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30 mL
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Synthesis routes and methods V

Procedure details

2-hydroxy-4-octoxybenzophenone: 2,4-dihydroxybenzophenone; 2-(2'-hydroxy-3'-t-butyl-5'-methylphenyl)-5-chlorobenzotriazole; 2-(2'-hydroxy-3',5'-di-t-butylphenyl)-5-chlorobenzotriazole; 2-(2'-hydroxy-5'-methylphenyl)benzotriazole; 2-(2'-hydroxy-3',5'-di-t-amylphenyl)benzotriazole; phenyl salicylate: 2,4-di-t-butylphenyl-3,5-di-t-butyl-4-hydroxybenzoate.
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2,4-di-t-butylphenyl-3,5-di-t-butyl-4-hydroxybenzoate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.